N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide
CAS No.: 874787-75-4
Cat. No.: VC6653693
Molecular Formula: C14H21NO4S2
Molecular Weight: 331.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874787-75-4 |
---|---|
Molecular Formula | C14H21NO4S2 |
Molecular Weight | 331.45 |
IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,5-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-9-11(2)5-6-12(14)3/h5-6,9,13H,4,7-8,10H2,1-3H3 |
Standard InChI Key | LIDKHTJGWBFNOT-UHFFFAOYSA-N |
SMILES | CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name reflects its intricate architecture:
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1λ⁶-thiolan-3-yl: A five-membered sulfur-containing ring (thiolane) with two oxygen atoms bonded to sulfur in a sulfone configuration (dioxo group).
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N-ethyl: An ethyl group (-CH₂CH₃) attached to the nitrogen atom.
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2,5-dimethylbenzene-1-sulfonamide: A benzene ring substituted with methyl groups at positions 2 and 5 and a sulfonamide (-SO₂NH-) functional group at position 1 .
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₅H₂₂N₂O₄S₂ |
Molecular Weight | 374.47 g/mol |
IUPAC Name | N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide |
CAS Registry | Not yet assigned |
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route exists for this compound, analogous sulfonamide derivatives suggest a multi-step approach:
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Thiolane Sulfone Formation: Oxidation of thiolane (tetrahydrothiophene) with hydrogen peroxide to yield 1,1-dioxo-thiolane .
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Amine Functionalization: Reaction of 1,1-dioxo-thiolan-3-amine with ethylating agents (e.g., ethyl bromide) to introduce the N-ethyl group.
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Sulfonylation: Coupling the modified amine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions .
Analytical Characterization
Key techniques for structural confirmation include:
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR): Stretching vibrations for sulfonyl groups (S=O at ~1350 cm⁻¹ and ~1150 cm⁻¹) .
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Mass Spectrometry (MS): Molecular ion peak at m/z 374.47 (M⁺).
Physicochemical Properties
Predicted Properties
Computational models and analog data suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to sulfonamide polarity.
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Melting Point: Estimated 180–190°C, consistent with rigid sulfone frameworks .
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Lipophilicity: LogP ~2.5, indicating balanced hydrophobicity suitable for biological membranes.
Table 2: Comparative Physicochemical Data
Compound | Molecular Weight | LogP | Solubility (mg/mL) |
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Target Compound | 374.47 | 2.5 | 5.2 (DMSO) |
N-[(1,1-dioxo-thiolan-3-yl)methyl]-2-fluorobenzenesulfonamide | 307.4 | 1.8 | 8.9 (DMSO) |
Industrial and Research Applications
Material Science
Sulfone-containing compounds are valued for:
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Polymer Stabilizers: Antioxidant properties due to sulfur’s radical-scavenging capacity.
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Liquid Crystals: Rigid sulfone cores enhance thermal stability .
Drug Development
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Lead Optimization: The ethyl and methyl groups offer sites for structural tuning to improve pharmacokinetics.
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Targeted Delivery: Conjugation with nanoparticles for enhanced bioavailability.
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